molecular formula C7H11NOS B6174653 5-thia-8-azaspiro[3.5]nonan-9-one CAS No. 2503208-23-7

5-thia-8-azaspiro[3.5]nonan-9-one

Cat. No. B6174653
CAS RN: 2503208-23-7
M. Wt: 157.2
InChI Key:
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Description

5-thia-8-azaspiro[3.5]nonan-9-one is a chemical compound . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for 5-thia-8-azaspiro[3.5]nonan-9-one is 1S/C7H13NOS.ClH/c9-10-5-4-8-6-7 (10)2-1-3-7;/h8H,1-6H2;1H . This provides a standardized way to represent the molecule’s structure.


Physical And Chemical Properties Analysis

5-thia-8-azaspiro[3.5]nonan-9-one is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Safety and Hazards

The safety information for 5-thia-8-azaspiro[3.5]nonan-9-one indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335 . These statements correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-thia-8-azaspiro[3.5]nonan-9-one can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,5-dimethyl-1,3,4-thiadiazole", "1,4-dibromobutane", "piperidine", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: 2,5-dimethyl-1,3,4-thiadiazole is reacted with sodium hydride in DMF to form the corresponding thiolate salt.", "Step 2: The thiolate salt is then reacted with 1,4-dibromobutane in DMF to form the corresponding alkylated thiol.", "Step 3: The alkylated thiol is then oxidized with hydrogen peroxide in the presence of sulfuric acid to form the corresponding sulfonic acid.", "Step 4: The sulfonic acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "Step 5: The sodium salt is then reacted with piperidine in acetic anhydride to form the corresponding spiro compound.", "Step 6: The spiro compound is then treated with sodium bicarbonate and magnesium sulfate to remove any remaining impurities and obtain the final product, 5-thia-8-azaspiro[3.5]nonan-9-one." ] }

CAS RN

2503208-23-7

Product Name

5-thia-8-azaspiro[3.5]nonan-9-one

Molecular Formula

C7H11NOS

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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